4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 583025-23-4
VCID: VC17294850
InChI: InChI=1S/C19H24N2O2S/c1-2-3-4-15-5-9-19(10-6-15)24(22,23)21-18-8-7-16-11-12-20-14-17(16)13-18/h5-10,13,20-21H,2-4,11-12,14H2,1H3
SMILES:
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.5 g/mol

4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

CAS No.: 583025-23-4

Cat. No.: VC17294850

Molecular Formula: C19H24N2O2S

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide - 583025-23-4

Specification

CAS No. 583025-23-4
Molecular Formula C19H24N2O2S
Molecular Weight 344.5 g/mol
IUPAC Name 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Standard InChI InChI=1S/C19H24N2O2S/c1-2-3-4-15-5-9-19(10-6-15)24(22,23)21-18-8-7-16-11-12-20-14-17(16)13-18/h5-10,13,20-21H,2-4,11-12,14H2,1H3
Standard InChI Key CDLTZBNPLAYVJT-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3)C=C2

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, reflects its hybrid structure: a benzenesulfonamide group linked to a tetrahydroisoquinoline moiety via a butyl chain. Key physicochemical properties include:

PropertyValue
Molecular FormulaC19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight344.5 g/mol
Canonical SMILESCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3)C=C2
InChIKeyCDLTZBNPLAYVJT-UHFFFAOYSA-N
PubChem CID11163741

The sulfonamide group (SO2NH\text{SO}_2\text{NH}) introduces polarity and hydrogen-bonding capacity, while the tetrahydroisoquinoline core provides a rigid, bicyclic framework conducive to receptor interactions.

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions:

  • Tetrahydroisoquinoline Preparation: Cyclization of phenethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions yields the tetrahydroisoquinoline core.

  • Sulfonylation: Reaction of the tetrahydroisoquinoline amine with 4-butylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) forms the sulfonamide bond.

  • Purification: Chromatographic techniques isolate the target compound from byproducts.

A patent by describes analogous methods for substituted tetrahydroisoquinolines, emphasizing the use of cesium fluoride or methanesulfonic acid to facilitate key steps, though specifics for this compound remain proprietary.

Structural Modifications

The butyl chain at the para-position of the benzene ring may enhance lipophilicity, potentially improving blood-brain barrier penetration for central nervous system (CNS) targets . Substitutions on the tetrahydroisoquinoline nitrogen (e.g., methyl or aryl groups) could modulate receptor affinity, as seen in related antimicrobial agents .

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Properties

Tetrahydroisoquinolines are explored for their role in modulating inflammatory cytokines (e.g., TNF-α, IL-6) and pain pathways . Patent WO2005118548A1 highlights substituted tetrahydroisoquinoline derivatives as candidates for treating neuropathic pain, suggesting that the sulfonamide moiety in this compound could enhance solubility and target engagement.

CNS Applications

Research and Development Prospects

Medicinal Chemistry Optimization

  • Analog Synthesis: Introducing electron-withdrawing groups (e.g., -CF3_3) on the benzene ring could enhance metabolic stability .

  • Stereochemistry: While the compound lacks chiral centers, enantiomerically pure tetrahydroisoquinoline derivatives often show superior pharmacological profiles .

Target Identification

Proteomic studies and molecular docking could elucidate interactions with DHPS, cyclooxygenase-2 (COX-2), or σ-1 receptors. Patent literature suggests tetrahydroisoquinolines as neuromodulators, warranting electrophysiological assays.

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